Product packaging for Iron(II) lactate trihydrate(Cat. No.:CAS No. 17263-22-8)

Iron(II) lactate trihydrate

Cat. No.: B1144337
CAS No.: 17263-22-8
M. Wt: 288.03
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(II) lactate trihydrate is a coordination complex of iron in the +2 oxidation state with lactate ligands, appearing as a light green to greenish-white powder . This compound is valued in research for its high solubility and bioavailability, making it an excellent model compound for studying iron absorption and metabolism in biological systems . The lactate component acts as a chelating agent, helping to maintain the iron in a soluble form, which facilitates its uptake by cells. Upon dissolution in an acidic environment, it dissociates into ferrous ions (Fe²⁺) and lactate ions; the iron ions can then be absorbed via transport proteins like divalent metal transporter 1 (DMT1) . This mechanism is central to its research applications in nutritional science for investigating iron deficiency anemia and developing fortified foods . Beyond life sciences, it serves as a reagent in materials science, notably in the production of cathode catalytic converters for proton-exchange membrane fuel cells (PEMFCs) . It is also studied for its role as a color retention agent and acidity regulator in food science research . Researchers should note that its solubility is significantly higher in hot water (8.5 g/100ml at 100°C) than in cold water (2.1 g/100ml at 10°C) . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16FeO9 B1144337 Iron(II) lactate trihydrate CAS No. 17263-22-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropanoic acid;iron;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Fe.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENWRIDFJWUOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18FeO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Optimization Strategies for Iron Ii Lactate Trihydrate

Conventional Synthesis Routes

Conventional methods for producing iron(II) lactate (B86563) trihydrate are well-established and widely practiced. They primarily involve metathesis reactions or direct acid-metal reactions using readily available precursors.

Precipitation from Calcium Lactate and Ferrous Sulfate (B86663) Precursors

A common and straightforward method for synthesizing iron(II) lactate is through a double displacement reaction involving calcium lactate and ferrous sulfate. ecfr.govwikipedia.orgatamanchemicals.com In this aqueous process, the two soluble reactants are mixed, leading to the precipitation of insoluble calcium sulfate, while the desired iron(II) lactate remains in solution. wikipedia.org The reaction can be represented by the following equation:

Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → CaSO₄(s)↓ + Fe(C₃H₅O₃)₂(aq) wikipedia.org

After the reaction, the precipitated calcium sulfate is removed by filtration. tiiips.com The resulting iron(II) lactate solution is then typically concentrated and crystallized to obtain the solid trihydrate product. tiiips.com Optimization of this route involves controlling parameters such as temperature and pH. For instance, the reaction can be carried out at a temperature of 45–50 °C and a pH of 2.5–3.0 for approximately 40 minutes.

Direct Reaction of Lactic Acid with Iron(II) Compounds (e.g., Iron Filings, Ferrous Carbonate)

Iron(II) lactate can be synthesized by the direct action of lactic acid on elemental iron or iron(II) compounds. ecfr.govatamanchemicals.com The reaction with iron filings is a classic example of this approach. ecfr.govnih.gov

A more refined version of this method utilizes ferrous carbonate (FeCO₃) as the iron source. This pathway offers the advantage of avoiding the introduction of contaminating sulfate or chloride ions, which are common in precipitation methods. google.com The reaction proceeds with the generation of iron(II) lactate and carbon dioxide gas, as shown below:

FeCO₃ + 2CH₃CH(OH)COOH → Fe(CH₃CH(OH)COO)₂ + H₂O + CO₂

ParameterValue Range
Lactic Acid Concentration5 - 14%
Reactant Ratio (FeCO₃:Lactic Acid)1:10 - 1:20 ( kg/L )
Reaction Temperature45 - 70 °C
Reaction Time2 - 5 hours
Reported Yield ~85%
Data derived from a patented synthesis method using ferrous carbonate and lactic acid. google.com

Utilization of Sodium Lactate or Ammonium (B1175870) Lactate as Precursors

Similar to the calcium lactate route, sodium lactate and ammonium lactate can also serve as precursors in precipitation reactions with ferrous salts like ferrous sulfate. ecfr.govatamanchemicals.comgoogle.com The reaction between sodium lactate and ferrous sulfate produces iron(II) lactate and sodium sulfate. google.com

To prevent the oxidation of ferrous ions during the synthesis, the reaction can be carried out under a protective atmosphere, such as hydrogen or carbon dioxide. google.com Optimization strategies for this route involve adjusting reactant concentrations, temperature, and reaction time to maximize the yield and purity of the crystalline product. google.com A patented process provides specific parameters for this synthesis. google.com

ParameterValue Range
Sodium Lactate Concentration58.2 - 61.4 wt%
Ferrous Sulfate Heptahydrate Concentration40 - 50 wt%
Reactant Ratio (Sodium Lactate:Ferrous Sulfate)1 : 1.42 - 1.88 (weight)
Reaction Temperature35 - 45 °C
Reaction Time1.5 - 2.5 hours
Protective AtmosphereCarbon Dioxide or Hydrogen
Data from a patented method for producing iron(II) lactate. google.com

The use of ammonium lactate in a reaction with ferrous sulfate is another documented pathway for the synthesis of iron(II) lactate. ecfr.gov

Novel Synthetic Approaches and Green Chemistry Principles

While conventional methods are effective, modern chemical synthesis places increasing emphasis on green chemistry, aiming to develop more environmentally benign and sustainable processes.

Solvent-Free or Low-Solvent Synthesis Techniques

The principles of green chemistry encourage the reduction or elimination of solvents in chemical reactions. frontiersin.org While there is extensive research on the green synthesis of iron nanoparticles using plant extracts and other biological materials, which often use water as a benign solvent, specific literature detailing solvent-free or low-solvent synthesis for bulk iron(II) lactate trihydrate is not widely available. rjlbpcs.comworldresearchlibrary.org However, some conventional methods can be considered "greener" by design. For example, the direct reaction of ferrous carbonate with lactic acid avoids the production of byproduct salts like calcium sulfate or sodium sulfate, which would require disposal or further processing, and allows for the recycling of the mother liquor, aligning with the green principle of waste prevention. google.com

Mechanochemical Synthesis Pathways

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is a key technique in solvent-free synthesis. This approach can lead to higher reaction rates, different product polymorphs, and reduced solvent waste. Currently, dedicated research on the mechanochemical synthesis of this compound is not prominent in the available literature. The focus of green synthesis in iron chemistry has largely been on the production of zero-valent iron nanoparticles or iron oxides for environmental remediation and biomedical applications. frontiersin.orgresearchgate.net

Purification and Yield Enhancement Techniques

Recrystallization is a primary technique for purifying iron(II) lactate. This process leverages the compound's temperature-dependent solubility in water to separate it from less soluble or more soluble impurities. The crude product is dissolved in a minimal amount of hot solvent, such as water, and then allowed to cool slowly. As the solution cools, the solubility of iron(II) lactate decreases, leading to the formation of crystals, while impurities remain in the mother liquor.

Mechanical separation methods are also integral to the purification process. Centrifugation is frequently used to separate the precipitated iron(II) lactate crystals from the reaction solution. google.com Following separation, the crystals are typically washed to remove residual mother liquor and any adsorbed impurities. Solvents such as ethanol (B145695) or water have been documented for this washing step. google.comgoogle.com For instance, one synthetic protocol specifies washing the crystals with 100% alcohol after centrifugation. google.com Another method involves washing the filtered crystals with drinking water at a controlled temperature. google.com

To address ionic impurities, particularly from precursor salts like sulfates or chlorides, ion exchange chromatography can be an effective purification strategy. This technique involves passing a solution of the crude product through a resin that selectively captures and removes unwanted ions. researchgate.net

Drying is the final step in the purification process, aimed at removing the washing solvent and achieving the desired hydration state. Vacuum drying is a common method, often at elevated temperatures, to efficiently remove volatile liquids without thermally degrading the product. google.comgoogle.com

Several strategies can be implemented to enhance the yield of iron(II) lactate. One significant approach is the recycling of the mother liquor. google.com After the initial crystallization and separation of the product, the remaining solution, which is saturated with iron(II) lactate and may contain unreacted precursors, can be reused in subsequent reaction batches. This minimizes waste and maximizes the conversion of raw materials into the final product.

Preventing the oxidation of iron(II) to iron(III) is crucial for maintaining product quality and yield. The ferrous (Fe²⁺) state is susceptible to oxidation, especially in the presence of air. To mitigate this, syntheses can be carried out under a protective, inert atmosphere. The use of gases like carbon dioxide or hydrogen during the reaction has been shown to protect the iron(II) ion from oxidation. google.com Additionally, the introduction of a reducing agent, such as iron powder, can be employed to shield the ferrous lactate as it forms. google.com A patent describing the direct reaction of ferrous carbonate and lactic acid notes that the inclusion of iron powder as a reductive agent contributes to achieving a product yield of approximately 85%. google.com

Optimization of reaction and crystallization parameters is another key factor in yield enhancement. This includes controlling variables such as temperature, reaction time, and stirring speed, as detailed in the table below based on findings from synthetic protocols. google.com

ParameterConditionPurposeSource
Stirring Speed 30–80 r/minTo ensure uniform mixing and facilitate crystal growth. google.com
Crystallization Time 2–5 hoursTo allow for maximum crystal formation from the solution. google.com
Seeding 0.2–0.5% crystal seedTo initiate and control the crystallization process. google.com
Protective Atmosphere Carbon dioxide or hydrogenTo prevent the oxidation of Iron(II) to Iron(III). google.com
Mother Liquor RecycledTo reuse unreacted materials and dissolved product, increasing overall yield. google.com

Control of Hydration States and Crystalline Forms in Synthesis

The control over the hydration state and crystalline form of iron(II) lactate is essential as these properties influence the compound's stability, solubility, and bioavailability. patsnap.com Iron(II) lactate can exist in different hydration states, most commonly as a dihydrate or a trihydrate. fao.org The specific hydrate (B1144303) obtained is largely determined by the conditions during crystallization and, critically, the final drying stage.

The temperature and pressure during drying are primary factors in controlling the hydration state. For example, specific patented methods for producing the dihydrate form involve drying the crystalline product under vacuum at temperatures ranging from 50°C to 70°C. google.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a drying method at 100°C under vacuum, which is used to determine the water content but also indicates that thermal energy is a key driver in dehydration. fao.org To obtain the trihydrate form, milder drying conditions, such as lower temperatures or air drying at ambient temperature, would be necessary to prevent the loss of all water of crystallization. The use of a desiccator with a dehydrating agent can also be employed to gently remove surface moisture while preserving the water of hydration. researchgate.net

Furthermore, the choice of solvent and the presence of dehydrating agents during the synthesis and crystallization can influence which crystalline form or hydrate is favored. researchgate.net In some systems, the addition of a dehydrating agent like acetic acid can hinder the formation of a more hydrated phase and promote the desired product. researchgate.net

Control of the crystalline form, including crystal size and morphology, is primarily managed during the crystallization step. Seeding is a direct method to influence the final crystalline product. By introducing a small quantity of pre-existing crystals (crystal seeds) into a supersaturated solution, crystallization can be initiated controllably, leading to a more uniform particle size distribution. google.com A documented method for iron(II) lactate synthesis specifies the addition of 0.2 to 0.5% of crystal seeds relative to the concentrated solution's mass. google.com

The conditions under which crystallization occurs also play a significant role. Key parameters that can be adjusted to control the crystalline form are summarized below.

ParameterMethod/ConditionEffect on Crystalline FormSource
Initiation SeedingInduces crystallization and helps control particle size uniformity. google.com
Agitation Stirring (e.g., 30-80 r/min)Affects crystal growth rate and can prevent the formation of large agglomerates. google.com
Temperature Cooling CrystallizationControlled cooling of a saturated solution can influence crystal size and purity. Slower cooling generally leads to larger, more well-defined crystals. nih.gov
Solvent/Antisolvent Antisolvent AdditionAdding a solvent in which the compound is insoluble (an antisolvent) to a solution can induce precipitation, affecting crystal size and morphology based on the rate of addition. researchgate.net
Drying Vacuum Drying TemperatureA critical factor in determining the final hydration state (e.g., dihydrate vs. trihydrate). google.com

By carefully manipulating these synthesis, crystallization, and drying parameters, it is possible to selectively produce iron(II) lactate with a specific hydration state and desired crystalline properties, ensuring consistency and quality for its intended applications.

Advanced Spectroscopic and Structural Elucidation of Iron Ii Lactate Trihydrate

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the molecular and electronic structure of iron(II) lactate (B86563) trihydrate. These techniques provide detailed insights into the coordination environment of the iron(II) center and the nature of its interaction with the lactate and water ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For transition metal complexes like iron(II) lactate trihydrate, the UV-Vis spectrum is primarily governed by transitions involving the d-orbitals of the metal center.

High-spin iron(II) complexes, which possess a d⁶ electronic configuration, typically exhibit d-d transitions. These transitions are Laporte-forbidden, resulting in characteristically weak absorption bands. In an octahedral coordination environment, a single spin-allowed transition (⁵T₂g → ⁵Eg) is expected, though it is often broad and may be split due to the Jahn-Teller effect.

In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can occur, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. For carboxylate ligands like lactate, these bands typically appear in the ultraviolet region. The presence of these bands can confirm the formation of the iron-lactate complex. While specific spectral data for this compound is not widely published, analysis of analogous Fe(II)-carboxylate and other Fe(II) complexes provides a basis for the expected spectral features. researchgate.netnih.gov For instance, the well-known iron(II)-phenanthroline complex shows a strong MLCT band around 510 nm, which is responsible for its intense color. scielo.br The Fe(II)-lactate complex is not expected to have such a strong visible absorption, with its appearance being a pale greenish-white solid.

Table 1: Expected UV-Vis Absorption Bands for this compound
Transition TypeExpected Wavelength RegionExpected Molar Absorptivity (ε)Description
d-d (⁵T₂g → ⁵Eg)Near-IR / VisibleLow (typically < 50 M⁻¹cm⁻¹)Weak, spin-allowed transition characteristic of high-spin octahedral Fe(II).
Ligand-to-Metal Charge Transfer (LMCT)UV Region (< 400 nm)Moderate to HighInvolves electron transfer from lactate and water ligands to the Fe(II) center. Confirms complex formation.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Ligand Interactions

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and probing the bonding within a molecule by measuring its vibrational modes. In this compound, IR spectroscopy reveals key information about the coordination of the lactate and water ligands to the iron(II) center.

The spectrum of the complex shows characteristic bands that can be assigned to the vibrations of the lactate ligand and the water molecules. Crucially, the coordination of the lactate's carboxylate group to the iron atom leads to significant shifts in its characteristic stretching frequencies compared to free lactic acid. In the free acid, a sharp C=O stretch is observed around 1725 cm⁻¹. Upon deprotonation and coordination, this is replaced by two distinct bands: an asymmetric carboxylate stretch (νₐₛ(COO⁻)) and a symmetric carboxylate stretch (νₛ(COO⁻)). acs.org The separation (Δν) between these two frequencies provides insight into the coordination mode of the carboxylate group.

Additionally, the broad O-H stretching bands in the 3000-3600 cm⁻¹ region confirm the presence of both the lactate hydroxyl group and the water of hydration. A band in the lower frequency region (typically 400-600 cm⁻¹) can be attributed to the Fe-O stretching vibration, directly evidencing the bond between the iron center and the oxygen atoms of the ligands. researchgate.net

Table 2: Comparison of Characteristic IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeLactic Acid (Approx.) researchgate.netThis compound (Expected)Assignment
ν(O-H)~3464 (broad)3000-3600 (broad)Stretching of hydroxyl groups (lactate and H₂O)
ν(C=O)~1725-Carboxylic acid carbonyl stretch
νₐₛ(COO⁻)-~1585Asymmetric stretching of coordinated carboxylate
νₛ(COO⁻)-~1420Symmetric stretching of coordinated carboxylate
ν(Fe-O)-400-600Stretching of the iron-oxygen bond

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Organic Ligand Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. However, its application to paramagnetic compounds like this compound presents unique characteristics. The high-spin Fe(II) center (d⁶) possesses unpaired electrons, which dramatically influence the NMR spectrum of the coordinated lactate ligand. core.ac.uk

In a standard ¹H-NMR spectrum of diamagnetic lactic acid or its salts, sharp, well-resolved signals are observed for the methyl (-CH₃), methine (-CH), and hydroxyl (-OH) protons, with characteristic chemical shifts and spin-spin coupling patterns. sci-hub.ru In contrast, for the paramagnetic iron(II) lactate complex, these signals would be significantly affected in two ways:

Paramagnetic Shifting: The signals would experience large shifts (hyperfine shifts) from their usual diamagnetic positions, often appearing outside the typical 0-10 ppm range. mdpi.com

Signal Broadening: The unpaired electrons on the iron center provide a powerful mechanism for nuclear spin relaxation, causing the proton signals to become extremely broad.

Consequently, resolving the fine structure from spin-spin coupling is typically not possible, and the signals may be broadened to the point of being difficult to detect. core.ac.uk This pronounced broadening and shifting, while obscuring detailed coupling information, serves as strong evidence for the direct coordination of the lactate ligand to the paramagnetic Fe(II) center.

Table 3: Comparison of ¹H-NMR Spectral Features for Lactate
Proton GroupDiamagnetic Lactate (Typical δ, ppm) sci-hub.ruParamagnetic Iron(II) Lactate (Expected Features) core.ac.ukmdpi.com
-CH₃ (doublet)~1.3Large hyperfine shift, significant broadening, coupling unresolved.
-CH (quartet)~4.1Large hyperfine shift, significant broadening, coupling unresolved.
-OH (singlet/broad)VariableSignal likely too broad to observe.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Iron Coordination Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local geometric and electronic structure of the absorbing atom. For this compound, XAS at the iron K-edge provides precise information about the Fe(II) center.

The XAS spectrum is divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, around the absorption edge, is sensitive to the oxidation state and coordination geometry of the iron atom. The position of the absorption edge would confirm the +2 oxidation state of iron. The features in the pre-edge region, which correspond to 1s→3d transitions, are particularly informative; their intensity and energy can help distinguish between different coordination geometries (e.g., tetrahedral vs. octahedral).

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the absorption edge. Analysis of the EXAFS signal provides quantitative information about the local atomic environment around the iron center, including the type of neighboring atoms (oxygen), the number of neighbors (coordination number), and the precise interatomic distances (Fe-O bond lengths). For this compound, EXAFS would be expected to reveal an octahedrally coordinated iron center, bonded to oxygen atoms from both the lactate and water ligands.

Table 4: Structural Information from XAS/EXAFS for this compound
TechniqueParameter DeterminedExpected Finding
XANESOxidation StateFe(II)
XANESCoordination GeometryLikely octahedral
EXAFSCoordination Number~6
EXAFSNeighboring AtomsOxygen
EXAFSFe-O Bond DistancesTypically 2.0 - 2.2 Å for high-spin Fe(II)

Crystallographic Analysis and Polymorphism Studies

Crystallographic techniques are definitive for determining the solid-state structure of crystalline materials.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

For this compound, XRD analysis would establish the crystal system, space group, and unit cell dimensions. It would confirm the coordination number and geometry of the iron(II) ion and reveal the specific binding mode of the lactate ligands (e.g., monodentate or bidentate). Furthermore, it would detail the role of the three water molecules, distinguishing between coordinated water and lattice water held by hydrogen bonds. A study on a related compound, iron(II) lactate dihydrate, revealed an example of the detailed structural information obtainable.

Powder X-ray Diffraction (PXRD) serves as a fingerprinting technique. The resulting diffractogram, a plot of diffraction intensity versus diffraction angle (2θ), is unique to a specific crystalline phase. This allows for routine phase identification and purity assessment of bulk samples.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in iron complexes, such as iron(II) oxalate. Different polymorphs can exhibit distinct physical properties. PXRD is the primary method used to identify and distinguish between different polymorphic forms of a compound. While specific polymorphs of this compound are not prominently documented, XRD would be the essential tool for any such investigation.

Table 5: Information Obtainable from X-ray Diffraction of this compound
ParameterDescriptionMethod
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).Single-Crystal XRD
Space GroupThe set of symmetry operations for the unit cell.Single-Crystal XRD
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Single-Crystal XRD
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.Single-Crystal XRD
Phase IdentificationConfirmation of the compound's identity against a known standard pattern.Powder XRD
Polymorph ScreeningIdentification of different crystalline forms of the same compound.Powder XRD

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

For this compound, a key structural study was reported by Ping and Hong in 1992. Their work on a hydrated species of iron(II) lactate, formulated as Fe(CH₃CH(OH)CO₂)₂(H₂O)₂·H₂O, provides the foundational understanding of the coordination environment around the iron(II) center. In this structure, the iron(II) ion is coordinated by two lactate anions and water molecules. The lactate ligands typically act as bidentate chelators, binding to the iron center through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. The water molecules complete the coordination sphere of the iron atom. This arrangement results in a distorted octahedral geometry around the central iron(II) ion.

The precise bond lengths and angles determined by SCXRD are fundamental to describing the molecular structure. The Fe-O bond distances are of particular importance as they provide insight into the nature of the coordination bonds. In a typical coordination environment for high-spin iron(II), Fe-O bond lengths to carboxylate groups and water molecules would be expected to fall within a specific range, and any significant deviation could indicate unusual electronic or steric effects.

The crystal lattice is held together by a network of intermolecular forces, including hydrogen bonds. The coordinated and uncoordinated water molecules, along with the hydroxyl and carboxylate groups of the lactate ligands, act as both hydrogen bond donors and acceptors. This extensive hydrogen-bonding network is critical in stabilizing the crystal structure.

While the seminal work has laid the groundwork, further high-resolution single-crystal X-ray diffraction studies on this compound would be invaluable. Such studies would allow for the creation of detailed data tables of crystallographic parameters, including:

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The fractional coordinates of each atom within the unit cell.

Bond Lengths: The distances between bonded atoms (e.g., Fe-O, C-O, C-C).

Bond Angles: The angles formed by three connected atoms (e.g., O-Fe-O, O-C-C).

Torsion Angles: The dihedral angles that define the conformation of the lactate ligand.

This detailed structural information is indispensable for computational modeling, understanding the compound's solid-state properties, and interpreting data from other spectroscopic techniques.

Thermal Analysis and Decomposition Pathways

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration State Transitions

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability of hydrated compounds like this compound. These methods provide quantitative information about mass changes and heat flow as a function of temperature, revealing distinct stages of dehydration and decomposition.

A comparative study on the non-isothermal decomposition of various transition metal dl-lactates, including iron(II) lactate, provides significant insights into its thermal behavior. The analysis was conducted in a dry air atmosphere with a constant heating rate.

Thermogravimetric Analysis (TGA)

The TGA curve for hydrated iron(II) lactate shows a multi-step mass loss profile. The initial mass loss corresponds to the removal of the water of hydration. For this compound, this dehydration process is expected to occur in distinct, often overlapping, steps. The theoretical mass loss for the removal of three water molecules from C₆H₁₀FeO₆·3H₂O is approximately 18.75%.

Based on studies of related hydrated lactates, the dehydration of this compound proceeds as follows:

First Dehydration Step: The loss of weakly bound water molecules at a lower temperature range.

Second Dehydration Step: The removal of more strongly coordinated water molecules at a higher temperature.

Following complete dehydration, the resulting anhydrous iron(II) lactate is stable over a limited temperature range before undergoing decomposition. The decomposition of the lactate anion is a complex process involving the breaking of C-C and C-O bonds, leading to the formation of volatile products and a solid residue.

The final solid product of the thermal decomposition of iron(II) lactate in an air atmosphere is an iron oxide. The stoichiometry of the final oxide (e.g., Fe₂O₃ or Fe₃O₄) depends on the specific decomposition pathway and the atmospheric conditions. The total experimental mass loss observed in the TGA is used to confirm the composition of this final residue.

Differential Scanning Calorimetry (DSC)

The DSC thermogram complements the TGA data by measuring the heat flow associated with the thermal events.

Dehydration: The removal of water molecules is an endothermic process, which is observed as one or more endothermic peaks in the DSC curve. The peak temperatures and enthalpies of these transitions provide information on the energy required to remove the water molecules and can help distinguish between different hydration states.

Decomposition: The decomposition of the anhydrous lactate is typically a highly exothermic process, indicated by one or more sharp exothermic peaks in the DSC curve at higher temperatures. This exotherm corresponds to the oxidative degradation of the organic lactate moiety.

The combination of TGA and DSC allows for a comprehensive understanding of the thermal stability and decomposition pathway of this compound. The data from these analyses are crucial for determining appropriate storage and processing conditions for the compound.

Below is a summary of the expected thermal events for this compound based on related studies:

Thermal EventTechniqueObservationApproximate Temperature Range (°C)
DehydrationTGAMass loss corresponding to water molecules100 - 250
DehydrationDSCEndothermic peak(s)100 - 250
DecompositionTGASignificant mass loss> 250
DecompositionDSCSharp exothermic peak(s)> 250
Final ProductTGAStable residual mass> 500

Detailed kinetic analysis of the TGA data can also be performed to determine the activation energy and reaction mechanism for both the dehydration and decomposition steps.

Physicochemical Stability and Reaction Mechanisms of Iron Ii Lactate Trihydrate

Oxidation Stability and Redox Behavior of Fe(II) Center

Iron(II) lactate (B86563) trihydrate, an iron salt of lactic acid, contains iron in the ferrous (Fe(II)) oxidation state. The stability of this Fe(II) center is a critical aspect of its chemistry, as it is susceptible to oxidation to the ferric (Fe(III)) state. This redox behavior is governed by several environmental factors and the inherent structural characteristics of the compound. The lactate ligand plays a significant role in modulating this stability, offering enhanced protection against oxidation when compared to inorganic iron salts like ferrous sulfate (B86663). Upon oxidation, typically through exposure to air and moisture, the greenish-white compound can transform into a yellowish-brown ferric salt. nih.gov

The conversion of the Fe(II) center in iron(II) lactate to Fe(III) is not spontaneous under all conditions and is significantly influenced by a range of factors. The presence of an oxidizing agent, most commonly molecular oxygen (O₂), is a prerequisite for this transformation. Research into the oxidation kinetics of aqueous Fe(II) has elucidated the key variables controlling this process.

pH: The pH of the solution is one of the most critical factors determining the stability of Fe(II). In acidic conditions, particularly at a pH below 4.5, the Fe(II) ion is significantly more stable and less susceptible to oxidation. nih.govfao.org As the pH increases and the solution becomes more alkaline, the rate of oxidation accelerates dramatically. electronicsandbooks.com This is because the speciation of Fe(II) changes with pH, forming hydroxylated species such as [Fe(OH)]⁺ and Fe(OH)₂ which are oxidized much more readily than the aquated Fe²⁺ ion that predominates in acidic solutions. scispace.com

Oxygen Presence: The availability of dissolved oxygen is directly related to the rate of oxidation. The reaction involves the transfer of electrons from Fe(II) to O₂, leading to the formation of Fe(III) and reactive oxygen species like the superoxide (B77818) anion radical (O₂•⁻). electronicsandbooks.com Prolonged exposure to air is a primary cause of the degradation of iron(II) lactate. wikipedia.org

Other Factors: Light and heat can also promote the oxidation process, accelerating the degradation of the compound.

FactorInfluence on Fe(II) OxidationNotes
pH Oxidation rate increases significantly as pH rises above ~5. scispace.comFe(II) is most stable in acidic conditions (pH < 4.5). nih.govfao.org
Oxygen (O₂) Presence Direct participant in the redox reaction; higher concentration increases the rate. electronicsandbooks.comExposure to air is a primary driver of oxidation. wikipedia.org
Lactate Ligand Chelation provides kinetic stability against oxidation compared to inorganic salts. nih.govOxygen-containing ligands can lower the redox potential, making oxidation thermodynamically easier. electronicsandbooks.com
Light & Heat Can accelerate the rate of oxidation. Proper storage in cool, dark conditions is necessary to maintain stability.

Chelation and Complexation Dynamics with Lactate Ligands

The chelation of Fe(II) by lactate ligands has a profound influence on its chemical behavior and the distribution of different iron species in a solution.

Enhanced Solubility: The lactate ligand acts as a solubilizing agent, helping to keep the iron in a soluble form, particularly under conditions where inorganic iron might precipitate as hydroxides. fiveable.me This is crucial for maintaining the bioavailability of the iron.

Modified Redox Potential: As a general principle, the chelation of a metal ion alters its standard redox potential (E⁰). The relative stability of the Fe(II) and Fe(III) complexes determines the direction of this shift. Ligands that bind more strongly to Fe(III) than to Fe(II) will lower the Fe(III)/Fe(II) redox potential, making the oxidation of the Fe(II) complex thermodynamically more favorable. sfrbm.org

Increased Stability: The formation of a chelate ring, known as the "chelate effect," leads to a complex that is thermodynamically more stable than a comparable complex formed with monodentate ligands. wikipedia.org This increased stability, arising from a favorable entropy change, contributes to the enhanced stability of iron(II) lactate against dissociation and oxidation compared to simple inorganic iron salts. nih.gov

Dissolution Kinetics and Solubilization Mechanisms

Iron(II) lactate trihydrate is soluble in water. wikipedia.org The dissolution mechanism involves the dissociation of the crystalline solid into its constituent ions: a central Fe(II) cation and two lactate anions, along with the release of the three water molecules of hydration. In an aqueous environment, the Fe(II) ion will be hydrated, existing as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. The dissolution process can be represented by the following equilibrium:

Fe(C₃H₅O₃)₂·3H₂O(s) ⇌ Fe²⁺(aq) + 2 C₃H₅O₃⁻(aq) + 3 H₂O(l)

The solubility of the compound is temperature-dependent, increasing significantly with higher temperatures. While specific data on the rate (kinetics) of dissolution is limited, the solubility data provides insight into the extent of solubilization at equilibrium.

Compound FormTemperatureSolubility (g / 100 mL H₂O)
This compound10 °C2.1
This compound100 °C8.5
Iron(II) lactate dihydrate25 °C2.0

Data sourced from Wikipedia. wikipedia.org

Interactions with Other Chemical Species in Solution

Reaction with Oxidizing Agents: Beyond molecular oxygen, other oxidizing agents can convert Fe(II) to Fe(III). For instance, in analytical chemistry, potassium permanganate (B83412) (KMnO₄) is used in redox titrations to quantify Fe(II). researchgate.net Hydrogen peroxide (H₂O₂) can also rapidly oxidize Fe(II) via the Fenton reaction, generating highly reactive hydroxyl radicals. nih.gov

Complexation with Other Ligands: Stronger chelating agents can displace the lactate ligands. Additives like ascorbate (B8700270) or EDTA may be used to form more stable complexes and prevent the oxidation of Fe(II) to Fe(III), which can cause discoloration. nih.govfao.org In analytical applications, reagents like 1,10-phenanthroline (B135089) or ferrozine (B1204870) are used to form intensely colored complexes with Fe(II) for spectrophotometric quantification. researchgate.netsemanticscholar.org

Interaction with Anions: In natural or enriched waters, Fe(II) has been shown to interact with other anions like phosphate (B84403) and silicate. These interactions can affect the speciation of iron and accelerate the oxidation rate. chemguide.co.uk

Reactions with Food Components: In food systems, the Fe(II) ion can react with various additives and components, sometimes leading to undesirable color changes. The interaction with phenolic compounds, for example, can lead to the formation of dark-colored complexes.

Research Applications and Emerging Areas for Iron Ii Lactate Trihydrate

Catalysis and Materials Science Applications

In the realm of catalysis and materials science, iron(II) lactate (B86563) trihydrate is explored for its potential in creating advanced materials with specific functionalities. Its role as an iron source is crucial in the synthesis of catalysts and specialized coatings.

Iron(II) lactate is utilized as a reagent in the development of advanced catalysts, particularly for the oxygen reduction reaction (ORR) in polymer electrolyte membrane fuel cells (PEMFCs). nih.govresearchgate.net The ORR is a critical process in fuel cells, and there is a significant research effort to replace expensive platinum-based catalysts with more abundant and cost-effective alternatives. Iron-based catalysts, specifically those with iron-nitrogen-carbon (Fe-N-C) active sites, have emerged as promising candidates. researchgate.netinoe.roresearchgate.net

In the synthesis of these catalysts, an iron precursor is pyrolyzed with nitrogen and carbon sources to create catalytically active Fe-Nx moieties. researchgate.netinoe.ro While various iron salts can be used, iron(II) lactate serves as a viable iron source in these preparations. The resulting Fe-N-C materials are being investigated for their high activity and stability in both acidic and alkaline conditions, making them suitable for applications in PEMFCs and zinc-air batteries. inoe.rogoogle.com The performance of these catalysts is highly dependent on the synthesis conditions and the nature of the precursors used. mdpi.com

The formation of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, often relies on catalytic chemical vapor deposition (CVD) with transition metal catalysts, with iron being one of the most common. researchgate.netmdpi.comvtt.fi Various iron precursors, including ferrocene, iron pentacarbonyl, and iron nitrate (B79036), are used to generate the catalytic iron nanoparticles necessary for nanotube growth. researchgate.netdierk-raabe.comcoleparmer.com While the use of iron(II) lactate trihydrate as a precursor in this specific application is not widely documented in existing research, the general principle involves the thermal decomposition of an iron-containing compound to create active catalyst sites for the decomposition of a carbon source and subsequent formation of carbon nanostructures.

High-entropy alloys (HEAs) are a class of metallic materials composed of multiple principal elements in high concentrations. researchgate.netnih.gov They are of interest for their potentially superior mechanical, thermal, and chemical properties. researchgate.net The synthesis of HEAs typically involves melting and solidification of the constituent metals or powder metallurgy. mdpi.com While the direct use of this compound as a precursor in the synthesis of bulk high-entropy alloys is not a conventional method, organometallic precursors can be employed in the synthesis of novel alloy nanoparticles and intermetallic powders. researchgate.netnih.govosti.gov This suggests a potential, though currently underexplored, avenue for the use of iron(II) lactate in the development of advanced alloy systems, particularly at the nanoscale.

Iron(II) lactate has been successfully used in the formulation of chemoattractant coatings for artificial reef structures. researchgate.netmdpi.com Artificial reefs are deployed to enhance marine productivity, and promoting the colonization of algae is a key objective. A study screened several compounds for their ability to attract spores of the fouling alga Ulva pertusa. mdpi.com The findings indicated that coatings containing ferrous lactate exhibited the highest spore attachment. mdpi.com

The performance of these coatings was investigated in different marine environments in Korea. The results showed that the ferrous lactate-based coatings led to a maximum fouling coverage, with a significant presence of green, red, and brown algae. mdpi.com

Table 1: Spore Attachment on Different Chemoattractant Coatings

ChemoattractantSpore Attachment (spores/cm²)
Ferrous lactate79.5 ± 10.2
FeSO₄ / ZnO (8:2)52.0 ± 5.2

This table is based on data from a study on chemoattractant coatings for artificial reef structures. mdpi.com

Table 2: Algal Coverage on Ferrous Lactate Coatings

Algae TypeFouling Coverage (%)
Green algae25.0
Red algae11.3
Brown algae63.7

This table details the composition of algal coverage on ferrous lactate coatings in a marine environment study. mdpi.com

Agricultural and Plant Science Applications

In agriculture, iron is an essential micronutrient for plant growth and development, playing a crucial role in chlorophyll (B73375) synthesis and various enzymatic processes. nih.gov Iron deficiency, often occurring in alkaline and calcareous soils, leads to a condition known as iron chlorosis, which can severely impact crop yields. nih.govosti.govmdpi.comresearchgate.net

To address iron deficiency, various iron fertilizers are used, including inorganic iron salts and chelated iron compounds. nih.govresearchgate.net Iron chelates are organic molecules that bind to the iron ion, keeping it in a soluble and plant-available form, especially at higher soil pH levels. nih.gov

Iron(II) lactate is considered a type of iron chelate and has shown potential as an effective iron supplement for plants. The lactate component can act as a natural chelating agent. Research on metal lactates as micronutrient supplements suggests that they can be a sustainable alternative to more common salts like metal chlorides. coleparmer.com A study on the uptake of lactate-bound metals by plants found that their utilization was comparable to that of metal chlorides. coleparmer.com Furthermore, metal lactates were observed to have promotional effects on the growth of Arabidopsis thaliana seedlings. coleparmer.com While synthetic chelates are often used to correct iron chlorosis, there is growing interest in more natural and degradable options like iron lactate. mdpi.comresearchgate.net The application of such compounds can be done through soil application or as a foliar spray for more rapid correction of deficiency symptoms. osti.govresearchgate.net

Table 3: Common Iron Chelates and Their Effective pH Range

ChelateEffective pH Range
EDDHA> 9.0
DTPAup to 7.0
EDTAup to 6.0
Citric Acid< 6.0

This table provides a comparison of the stability of different iron chelates at various pH levels.

Studies on Iron Uptake Mechanisms in Plants from this compound

Iron is an essential micronutrient for plants, crucial for processes like chlorophyll synthesis and respiration. frontiersin.org Although abundant in the earth's crust, its availability to plants is often limited, particularly in alkaline soils where it exists predominantly in the insoluble ferric (Fe³⁺) form. nih.govnih.gov Plants have evolved two primary strategies to acquire iron from the soil. nih.govbotanywithparul.com

Strategy I (Reduction-based): Used by non-graminaceous plants (dicots and non-grass monocots), this mechanism involves acidifying the soil around the roots by releasing protons. nih.govbotanywithparul.com This increases the solubility of Fe³⁺, which is then reduced to the more soluble ferrous (Fe²⁺) form by a membrane-bound enzyme, ferric chelate reductase. nih.govbotanywithparul.com The resulting Fe²⁺ ions are then taken up by the root cells through specific transporters. nih.govresearchgate.net

Strategy II (Chelation-based): Employed by grasses, this strategy involves the release of phytosiderophores, which are organic molecules that bind tightly to Fe³⁺, forming a complex that can be absorbed by the roots. frontiersin.orgtfi.org

This compound provides iron in the ferrous (Fe²⁺) state, the form preferentially absorbed by plant roots under Strategy I. nih.govtfi.org By supplying iron in this readily available form, it can bypass the need for the reduction step from Fe³⁺ to Fe²⁺ at the root surface, which can be a rate-limiting factor for iron uptake in many plants. nih.gov This makes it a potentially efficient source of iron for non-grass species, directly providing the substrate for root transporters like the Iron-Regulated Transporter 1 (IRT1). nih.govbotanywithparul.com The lactate component, being an organic molecule, may also influence rhizosphere chemistry, though specific research on its role in this context is limited.

Remediation of Iron Deficiency in Agricultural Soils

Iron deficiency, or iron chlorosis, is a common nutritional disorder in plants, especially those grown in alkaline and calcareous soils where iron availability is low. nih.govoregonstate.edu This condition leads to yellowing of new leaves and reduced crop yields. oregonstate.edu The remediation of iron deficiency in agricultural soils focuses on providing plants with a bioavailable form of iron.

One long-term strategy is to lower the soil pH by applying amendments like elemental sulfur, which soil bacteria convert to sulfuric acid. oregonstate.edu However, for more immediate correction, iron is supplied directly to the plants through soil application or foliar sprays. tfi.org this compound serves as a source of soluble ferrous iron (Fe²⁺), which can be directly utilized by plants. tfi.org Its application can help remediate iron deficiency by increasing the concentration of available iron in the soil solution.

The effectiveness of soil-applied iron compounds is often challenged by the rapid oxidation of Fe²⁺ to the less soluble Fe³⁺ in alkaline conditions. nih.gov To counteract this, iron is often applied in a chelated form, where the iron ion is protected by an organic molecule, keeping it soluble and available for plant uptake over a longer period. nih.govtfi.org While lactate is a chelating agent, stronger synthetic chelates like Fe-EDDHA are commonly used for soil application due to their higher stability. tfi.org Studies have shown that applying iron chelates can effectively correct deficiencies and improve crop growth. researchgate.net Iron(II) lactate, being a soluble ferrous salt, is also suitable for foliar feeding, where the nutrient is sprayed directly onto the leaves, bypassing soil-related availability issues. tfi.org

Food Science Research (excluding human nutrition/clinical)

Functionality as a Food Additive: Acidity Regulation and Antioxidant Properties

Iron(II) lactate is utilized in the food industry as a multifunctional additive, identified by the E number E585. wikipedia.orgosmarks.net One of its primary roles is as an acidity regulator. wikipedia.orgcortexch.comhonghuibio.com The lactate component can help stabilize the pH of food products, which is crucial for controlling microbial growth, influencing flavor profiles, and ensuring the stability of other ingredients.

Furthermore, iron(II) lactate exhibits antioxidant properties, primarily through its function as a color retention agent. cortexch.comhonghuibio.com The ferrous (Fe²⁺) ion is susceptible to oxidation, readily converting to the ferric (Fe³⁺) state. cortexch.com In food systems, this reactivity means it can act as an oxygen scavenger, preferentially oxidizing before other components like pigments and fats. By doing so, it helps to prevent oxidative browning and color degradation in certain products, most notably processed fruits and vegetables. atamanchemicals.com

Research on Color Retention Mechanisms in Food Products (e.g., Olives)

A significant area of research for iron(II) lactate is its application in the processing of black ripe olives to fix and stabilize their characteristic dark color. wikipedia.orgnih.gov During the processing of ripe olives, oxidation and polymerization of phenolic compounds create the black color, but this color can fade over time. researchgate.netresearchgate.net To prevent this, the olives are immersed in a solution containing a ferrous salt, typically ferrous lactate or ferrous gluconate. researchgate.netresearchgate.net

The mechanism involves the ferrous (Fe²⁺) ion interacting with the oxidized phenolic compounds in the olive skin and flesh. Research indicates that the effectiveness of this process is highly dependent on maintaining iron in its ferrous state. researchgate.net Studies have shown that the penetration of the ferric (Fe³⁺) cation into the olive flesh is an extremely slow process and leads to less dark olives. researchgate.net The formation of ferric ions, which can occur rapidly at a pH higher than 6, can be detrimental to the color fixation process. researchgate.net Therefore, controlling the pH of the treatment solution to be more acidic (e.g., pH 4.0) is crucial to prevent the oxidation of Fe²⁺ to Fe³⁺, ensuring better iron availability and penetration into the olive, resulting in a more stable and uniform black color. researchgate.net Research using ferrous lactate has demonstrated its ability to produce a stable, shiny black color in olives throughout their shelf life. dergipark.org.tr

Stability and Integration into Food Matrices for Fortification Studies

Iron(II) lactate is a compound of interest for iron fortification in a variety of food products due to its high bioavailability and solubility. atamanchemicals.compatsnap.compatsnap.com It has been studied for integration into diverse food matrices, including beverages, juices, dairy products, and infant formulas. cortexch.comhonghuibio.comatamanchemicals.com A key advantage is its relatively neutral flavor and color, which minimizes negative sensory changes in the fortified food, a common challenge with other iron compounds. cortexch.comnih.gov

The stability of iron(II) lactate is highly dependent on the properties of the food matrix, particularly the pH. In acidic foods with a pH below 4.5, it is less susceptible to oxidation into the ferric (Fe³⁺) form, which can cause undesirable discoloration and precipitation. cortexch.com This makes it a suitable fortificant for acidic products like fruit juices. cortexch.com

However, in food matrices with a higher pH, such as milk products, the ferrous ion is prone to oxidation, leading to stability challenges. cortexch.commdpi.com Research focuses on strategies to prevent this instability and subsequent discoloration. One approach is the use of chelating agents or other ligands that can form a complex with the iron, protecting it from oxidation and interaction with other food components. cortexch.com Encapsulation technologies are also explored to shield the iron, preventing it from catalyzing oxidative reactions that could affect fats and vitamins in the food product. researchgate.net Overcoming these technical barriers is essential for the successful integration of iron(II) lactate into a wider range of food vehicles for fortification. nih.govmdpi.com

Food Matrix ExampleKey Stability FactorResearch Focus
Fruit Juices Low pH (< 4.5)Good stability, minimal sensory impact. cortexch.com
Milk Products Higher pH (> 4.5)Prone to oxidation and discoloration. cortexch.com
Infant Formulas Complex MatrixHigh bioavailability is desired, but interactions with fats and vitamins must be managed. atamanchemicals.com

Environmental and Biogeochemical Cycling Studies

The biogeochemical cycling of iron is a fundamental environmental process that influences global nutrient cycles and ecosystem productivity. nih.govwikipedia.org This cycle is dominated by the redox transition between the soluble ferrous (Fe²⁺) state and the largely insoluble ferric (Fe³⁺) state. nih.govwikipedia.org While specific environmental studies focusing on this compound are not extensively documented in the provided context, its chemical nature as a soluble Fe²⁺ salt means it can directly participate in these cycles upon introduction into the environment.

In terrestrial and aquatic systems, the fate of iron(II) lactate would be governed by the prevailing redox conditions and pH. nih.gov In anoxic environments, the ferrous iron it provides would remain soluble and mobile. However, in the presence of oxygen, particularly at neutral or alkaline pH, the Fe²⁺ would be rapidly oxidized to Fe³⁺, leading to the precipitation of ferric oxyhydroxides. wikipedia.org This process can be abiotic or mediated by iron-oxidizing microorganisms. nih.gov

The lactate component, as a readily biodegradable organic acid, would likely be consumed by microorganisms as a carbon and energy source. Microbial metabolism of the lactate could influence local redox conditions, potentially affecting the persistence of the ferrous iron. For instance, microbial respiration could create anoxic microzones, thereby slowing the oxidation of Fe²⁺. The introduction of a soluble iron source like iron(II) lactate could, therefore, impact microbial community dynamics and the cycling of other key elements such as carbon, nitrogen, and phosphorus that are linked to the iron cycle. nih.govnih.gov

Participation in Microbial Iron Redox Cycling Processes

Iron is a critical element for most life on Earth, participating in a vast array of metabolic processes. frontiersin.orgfrontiersin.org In many environments, the cycling of iron between its oxidized (Fe(III)) and reduced (Fe(II)) states is predominantly driven by microbial activity. frontiersin.org This microbial iron redox cycling is a cornerstone of biogeochemical cycles for other essential elements like carbon, nitrogen, and phosphorus. frontiersin.org

This compound can serve as a key substrate in these cycles. The ferrous iron component can be utilized by iron-oxidizing microorganisms as an electron donor for energy production, a process known as chemolithotrophy. frontiersin.org This is particularly significant in anoxic (oxygen-free) environments where nitrate-reducing bacteria can couple the oxidation of Fe(II) to the reduction of nitrate. nih.gov

The lactate component of the compound can be utilized by a different set of microorganisms. Dissimilatory iron-reducing bacteria (DIRB), such as Geobacter and Shewanella, can use lactate as an electron donor to reduce Fe(III) oxides to Fe(II). frontiersin.org This process is a fundamental form of anaerobic respiration and plays a crucial role in the breakdown of organic matter in sediments and subsurface environments. nih.gov

The dual nature of this compound allows it to support both oxidative and reductive pathways of the iron cycle, potentially stimulating a complex interplay between different microbial communities. For instance, the lactate could fuel the reduction of Fe(III) by DIRB, and the resulting Fe(II) could then be re-oxidized by nitrate-reducing Fe(II)-oxidizers, creating a localized, syntrophic iron cycle.

Microbial ProcessRole of this compound ComponentsKey Microorganism Types
Fe(II) Oxidation Provides Fe(II) as an electron donor.Nitrate-reducing Fe(II)-oxidizers
Fe(III) Reduction Provides lactate as an electron donor.Dissimilatory iron-reducing bacteria (e.g., Geobacter, Shewanella)

Role in Mineral Formation and Dissolution in Anoxic Environments

In anoxic environments such as sediments and waterlogged soils, the geochemistry of iron and phosphorus is tightly linked. Under these conditions, this compound can play a direct role in the formation of specific iron minerals. One of the most significant of these is vivianite (B12648973), a hydrated ferrous phosphate (B84403) mineral (Fe₃(PO₄)₂·8H₂O). nih.gov

The formation of vivianite is favored in environments that are rich in both dissolved Fe(II) and phosphate, and where sulfide (B99878) concentrations are low. nih.gov this compound can act as a direct precursor for vivianite formation by providing the necessary Fe(II) ions. This process can be a significant sink for phosphorus in these environments, effectively sequestering it from the water column and reducing its bioavailability. goldschmidt.info

The formation of vivianite from a precursor like this compound can be represented by the following simplified reaction:

3Fe(C₃H₅O₃)₂ + 2PO₄³⁻ + 8H₂O → Fe₃(PO₄)₂·8H₂O + 6C₃H₅O₃⁻

Research has shown that the presence of a readily available Fe(II) source can lead to the transformation of other iron minerals. For example, the introduction of Fe(II) can influence the dissolution and reprecipitation of iron oxides and hydroxides. In phosphate-rich anoxic settings, the formation of vivianite can outcompete the formation of other iron minerals like siderite (FeCO₃). goldschmidt.info

Potential for Phosphate Recovery as Vivianite in Wastewater Treatment Systems

The principle of vivianite formation is being actively explored for its potential in wastewater treatment as a method for phosphorus recovery. researchgate.net Phosphorus is a valuable but finite resource, and its discharge into water bodies can lead to eutrophication. nih.gov Recovering phosphorus from wastewater is therefore a key goal for sustainable resource management.

The addition of an iron(II) source to anaerobic digesters in wastewater treatment plants can induce the precipitation of vivianite. researchgate.net This process effectively removes dissolved phosphate from the wastewater stream and concentrates it into a solid, recoverable form. This compound is a potential candidate for this application.

The lactate component could offer an additional benefit in this context. In many wastewater treatment processes, a carbon source is required for denitrification (the conversion of nitrate to nitrogen gas). The lactate from this compound could serve as this carbon source for denitrifying bacteria, potentially reducing the need for the addition of other organic substrates like methanol (B129727) or acetate.

The recovery of vivianite is also enhanced by its magnetic properties, which allow for its separation from other sludge components. researchgate.net The recovered vivianite has potential applications as a slow-release fertilizer or as a raw material for the production of lithium-iron-phosphate batteries.

ParameterRole in Vivianite PrecipitationInfluence of this compound
Fe(II) Source Essential for vivianite formation.Direct supply of Fe(II).
Phosphate Concentration A key reactant in vivianite formation.Removed from wastewater through precipitation.
Anoxic Conditions Prevents oxidation of Fe(II) to Fe(III).Maintained in anaerobic digesters.
pH Influences vivianite solubility and precipitation kinetics.Typically favorable in anaerobic digesters.

Ecological Implications, including effects on Algae Growth

The introduction of this compound into aquatic environments can have significant ecological implications, primarily related to its effect on the growth of algae and other primary producers. Iron is an essential micronutrient for phytoplankton, playing a critical role in photosynthesis and nitrogen fixation. nih.gov In many marine and freshwater systems, the availability of iron is a limiting factor for algal growth. unitedwebnetwork.com

The addition of a bioavailable form of iron, such as that provided by this compound, can stimulate algal blooms. experiment.com This is particularly true for nitrogen-fixing cyanobacteria, which have a high iron requirement due to the iron-rich nitrogenase enzyme complex. experiment.com

The ecological consequences of such induced blooms can be complex. While they can increase primary productivity, they can also lead to harmful algal blooms (HABs). HABs can produce toxins that are harmful to aquatic life and humans, and their subsequent decomposition can lead to oxygen depletion (hypoxia) in the water column, creating "dead zones."

The ratio of iron to other nutrients, particularly phosphorus, can significantly influence the composition of the algal community. nih.gov Therefore, the introduction of this compound could shift the competitive balance among different phytoplankton species, potentially favoring those that are better adapted to high-iron conditions.

Advanced Analytical Methodologies for Iron Ii Lactate Trihydrate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Iron(II) lactate (B86563) trihydrate. These techniques offer high resolution and sensitivity for separating and quantifying the active compound and any related substances.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of Iron(II) lactate trihydrate and monitoring for the presence of degradation products. The versatility of HPLC allows for the development of specific methods tailored to the separation of organic acids, such as lactate, and the quantification of the iron species. tandfonline.comscioninstruments.comcore.ac.uk

Methodologies often employ reversed-phase (RP) columns, such as C18, with an acidic mobile phase to ensure the proper separation of organic acids. mjcce.org.mk For instance, a mobile phase consisting of a dilute acid like phosphoric acid at a controlled pH can effectively separate lactic acid from other potential organic impurities. mjcce.org.mk Detection is commonly achieved using a UV detector, typically at a wavelength around 210 nm, which is suitable for the detection of the carboxyl groups in organic acids. tandfonline.comscioninstruments.com

The separation of the iron component can be more complex. While direct detection of Iron(II) by HPLC is possible, it often requires specialized columns and detection methods, such as evaporative light scattering detection (ELSD). researchtrends.net An alternative and more common approach involves post-column derivatization, where a reagent is introduced after the chromatographic separation to form a colored complex with the iron, which can then be detected by a visible absorbance detector. researchgate.net

Furthermore, HPLC methods can be established to simultaneously determine multiple organic acids that might be present as impurities or degradation products. tandfonline.comscioninstruments.comcore.ac.uk Hydrophilic Interaction Chromatography (HILIC) can also be utilized as a complementary technique to reversed-phase chromatography for the separation of highly polar compounds. tandfonline.com The validation of these HPLC methods is crucial and typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. mjcce.org.mk

Table 1: Typical HPLC Parameters for Organic Acid Analysis

Parameter Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acidified aqueous solution (e.g., 5 mM H₃PO₄, pH 2.1)
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Detection UV at 210 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Near-Infrared (NIR) Spectroscopy for Compositional Analysis and Hydration State Assessment

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has found significant application in the pharmaceutical industry for raw material identification, process monitoring, and quality control. helsinki.fimetrohm.commanufacturingchemist.com For this compound, NIR spectroscopy can be a valuable tool for both compositional analysis and the critical assessment of its hydration state. helsinki.fi

The NIR spectrum of a substance is characterized by overtones and combination bands of fundamental molecular vibrations, such as O-H, C-H, and N-H bonds. youtube.com Water molecules exhibit strong absorption bands in the NIR region, making this technique particularly well-suited for determining moisture content and monitoring the hydration state of compounds like this compound. youtube.comresearchgate.net Quantitative analysis of water content using NIR requires the development of a calibration model by correlating the NIR spectral data with a primary reference method, such as Karl Fischer titration. helsinki.fiyoutube.comresearchgate.net

Table 3: Key NIR Absorption Bands for Pharmaceutical Analysis

Wavenumber Range (cm⁻¹) Wavelength Range (nm) Associated Vibrations Application
6400 - 7400 1350 - 1560 First overtone of O-H stretching Moisture content
5500 - 6300 1580 - 1820 Water combination bands Hydration state
4000 - 5500 1820 - 2500 Combination of stretching and deformation modes Compound identification, composition

Electrochemical Methods for Redox State Analysis

Electrochemical methods are powerful tools for investigating the redox state of iron in compounds such as this compound. These techniques can selectively determine the concentration of both Iron(II) and Iron(III) species, providing crucial information about the stability and potential oxidation of the product. nih.govmdpi.comresearchgate.net

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are particularly useful for this purpose. nih.govresearchgate.netelectrochemsci.org These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the redox reactions occurring at the electrode surface. acs.org By carefully selecting the experimental conditions, such as the supporting electrolyte and pH, it is possible to obtain distinct signals for the oxidation of Iron(II) to Iron(III) and the reduction of Iron(III) to Iron(II). researchgate.netcore.ac.uk

The choice of electrode material, such as a glassy carbon electrode, and potential modifications to its surface can enhance the sensitivity and selectivity of the analysis. mdpi.comresearchgate.net For instance, the use of a hanging mercury drop electrode (HDME) has been shown to offer high sensitivity and a low limit of detection for the determination of Fe(II) and Fe(III) in pharmaceutical formulations. nih.gov Furthermore, the development of portable voltammetric analyzers offers the potential for on-site analysis of iron speciation. mdpi.com

Table 4: Electrochemical Techniques for Iron Redox State Analysis

Technique Principle Application for Iron(II) Lactate
Cyclic Voltammetry (CV) The potential is swept linearly in both the forward and reverse directions, and the resulting current is measured. acs.org Provides information on the reversibility and kinetics of the Fe(II)/Fe(III) redox couple. core.ac.uk
Differential Pulse Voltammetry (DPV) A series of potential pulses are superimposed on a linear potential ramp, and the current is sampled before and during each pulse. electrochemsci.org Offers enhanced sensitivity and resolution for the quantitative determination of Fe(II) and Fe(III). electrochemsci.org
Anodic Stripping Voltammetry (ASV) The analyte is preconcentrated onto the electrode surface at a negative potential, followed by a positive potential scan to strip the analyte back into solution. researchgate.net Can be used for the simultaneous determination of trace levels of Iron(II) and Iron(III). researchgate.net

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive and specific techniques for the determination of the elemental composition of this compound, particularly for quantifying the iron content and assessing the presence of trace elemental impurities. nih.govdrawellanalytical.comwisdomlib.orgthermofisher.comnih.gov

AAS is a well-established and widely used technique for the quantitative determination of metals in a variety of samples, including pharmaceuticals. nih.govdrawellanalytical.com The method is based on the principle that atoms of a specific element will absorb light at a characteristic wavelength. nih.gov For iron analysis, a hollow cathode lamp specific for iron is used as the light source, and the amount of light absorbed by the atomized sample is proportional to the concentration of iron present. drawellanalytical.comthermofisher.com Flame AAS (FAAS) is a common configuration for this analysis. thermofisher.com

ICP-MS is a more advanced technique that offers even lower detection limits and the ability to perform multi-element analysis simultaneously. nih.govnih.gov In ICP-MS, the sample is introduced into an argon plasma, which ionizes the atoms. These ions are then separated based on their mass-to-charge ratio by a mass spectrometer. nih.gov While ICP-MS is extremely sensitive, the analysis of lighter elements like iron can be subject to interferences from polyatomic species. nih.gov However, modern ICP-MS instruments often incorporate features like collision/reaction cells to mitigate these interferences. researchgate.net Ion chromatography can also be coupled with ICP-MS (IC-ICP-MS) for the speciation analysis of Fe(II) and Fe(III). news-medical.net

Table 5: Comparison of AAS and ICP-MS for Iron Analysis

Feature Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Principle Measurement of light absorption by ground-state atoms. nih.gov Measurement of ions based on their mass-to-charge ratio. nih.gov
Sensitivity Good (ppm to ppb range). nih.gov Excellent (ppb to ppt (B1677978) range). nih.gov
Throughput Single-element analysis. Multi-element and isotopic analysis. nih.gov
Interferences Primarily spectral and chemical. Primarily isobaric and polyatomic. nih.gov
Cost Lower initial investment. Higher initial investment. nih.gov

Future Research Directions and Unresolved Challenges for Iron Ii Lactate Trihydrate

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of iron(II) lactate (B86563) involves reactions such as the metathesis between calcium lactate and iron(II) sulfate (B86663), or the reaction of lactic acid with calcium carbonate and iron(II) sulfate. wikipedia.org While effective, these routes can produce significant inorganic salt byproducts, such as calcium sulfate, presenting waste management challenges. A key future objective is the development of synthetic methodologies aligned with the principles of green chemistry, focusing on atom economy, waste reduction, and the use of renewable resources.

One promising avenue involves direct synthesis from ferrous carbonate and lactic acid. This method avoids the introduction of sulfate or chloride ions and generates only carbon dioxide as a byproduct. google.com Further research is needed to optimize reaction conditions (temperature, concentration, stirring) to maximize yield and purity while minimizing energy input. The use of iron powder as a reducing agent in this process to protect the ferrous state is an efficient strategy, and investigation into recyclable, low-cost reducing agents could further enhance sustainability. google.com

Moreover, the origin of the lactic acid precursor is a critical component of sustainability. Lactic acid produced via the fermentation of renewable feedstocks from the sugar and starch industry is already in use for producing ferrous lactate. green-ingredients.com Future research should focus on expanding the feedstock base to include non-food biomass and agricultural waste, thereby creating a more sustainable and circular production lifecycle.

Key Research Objectives:

Byproduct Elimination: Designing synthetic pathways that minimize or eliminate inorganic salt byproducts.

Energy Efficiency: Optimizing reaction parameters to reduce the energy consumption of the synthesis process.

Renewable Feedstocks: Expanding the use of lactic acid derived from second-generation biomass (lignocellulose) for production.

Process Intensification: Investigating continuous flow reactors and other process intensification technologies to improve efficiency and scalability.

Solvent-Free Synthesis: Exploring mechanochemical or solid-state synthesis routes to eliminate the need for solvents.

In-depth Understanding of Structure-Reactivity Relationships and Hydration Effects

The "trihydrate" designation in iron(II) lactate trihydrate signifies the presence of three water molecules within the crystal lattice, which are known to be crucial for the compound's stability and solubility. patsnap.com However, a detailed molecular-level understanding of how these water molecules influence the compound's chemical reactivity, physical properties, and solid-state structure is largely unresolved. The coordination environment of the iron(II) center, involving both lactate and water ligands, dictates its electronic structure and subsequent reactivity.

Future research must employ advanced analytical techniques to probe these relationships. High-resolution single-crystal X-ray diffraction at various temperatures could elucidate the precise bonding interactions and how they are affected by thermal changes. Spectroscopic methods, such as Mössbauer and infrared spectroscopy, can provide insights into the iron's oxidation state and the local coordination environment.

A significant challenge is to map how the dehydration process affects the material's properties. Understanding the transition from the trihydrate to dihydrate and anhydrous forms, and the associated changes in reactivity, is critical for applications where the material might be subjected to varying temperature and humidity, such as in catalysis or materials synthesis.

Key Research Objectives:

Detailed Structural Analysis: Elucidating the crystal structure with high precision to understand the hydrogen bonding network involving the water molecules and lactate ligands.

Hydration State vs. Reactivity: Systematically studying how different hydration states (trihydrate, dihydrate, anhydrous) affect catalytic activity, solubility, and thermal stability.

Spectroscopic Characterization: Using a suite of spectroscopic techniques to build a comprehensive electronic structure description of the iron center.

Phase Transition Studies: Investigating the thermodynamics and kinetics of dehydration and rehydration processes.

Expansion of Non-Clinical Applications in Emerging Technologies

Beyond its traditional roles, iron(II) lactate is emerging as a valuable precursor and catalyst in several advanced technological fields. A significant unresolved challenge is to move beyond proof-of-concept studies to develop robust and scalable applications.

Polymer Synthesis: Iron(II) lactate has been identified as an effective initiator for the ring-opening polymerization of L-lactide to produce poly(L-lactide) (PLLA), a biodegradable and biocompatible polymer. researchgate.net Research indicates it can be more reactive than other iron initiators like iron(II) chloride. researchgate.net Future work should focus on controlling the polymerization to tailor polymer properties such as molecular weight and dispersity. Investigating its use in the synthesis of other biodegradable polymers and block copolymers is a promising area for creating novel materials with tailored degradation rates and mechanical properties. rsc.orgacs.org

Energy Materials: The compound serves as a reagent in the preparation of noble-metal-free cathode catalysts for polymer electrolyte fuel cells (PEMFCs). sigmaaldrich.comscientificlabs.co.uk This application is particularly relevant for reducing the cost and increasing the sustainability of fuel cell technology. The challenge lies in optimizing the synthesis of these catalysts to achieve higher activity and durability. Research should explore how the morphology and composition of the final catalyst are influenced by the iron lactate precursor and the synthesis conditions.

Environmental Applications: Preliminary research has pointed to the use of iron(II) lactate in formulating chemoattractant coatings for artificial reef structures, suggesting a potential role in marine ecosystem restoration. sigmaaldrich.comscientificlabs.co.uk This novel application requires significant further research to understand the mechanism of attraction and to develop long-lasting, effective coating formulations.

Emerging Technology AreaCurrent Application of Iron(II) LactateFuture Research Focus
Polymer ChemistryInitiator for ring-opening polymerization of L-lactide. researchgate.netSynthesis of block copolymers; fine-tuning of polymer molecular weight and properties.
Energy MaterialsReagent for carbon-based cathode catalysts in PEMFCs. sigmaaldrich.comscientificlabs.co.ukImproving catalyst efficiency, durability, and understanding structure-performance relationships.
Environmental TechnologyFormulation of chemoattractant coatings for artificial reefs. sigmaaldrich.comscientificlabs.co.ukMechanism elucidation; development of stable and effective long-term formulations.

Advanced Modeling and Computational Studies on Iron(II)-Lactate Interactions

Currently, there is a notable lack of dedicated computational studies on the iron(II)-lactate system. Advanced modeling techniques, such as Density Functional Theory (DFT), offer powerful tools to investigate electronic structure, reaction mechanisms, and spectroscopic properties from a theoretical standpoint. nih.govresearchgate.net Applying these methods to this compound represents a significant and necessary future research direction.

Computational models could provide invaluable insights into the structure-reactivity questions outlined in section 7.2. For instance, DFT calculations can be used to model the geometry of the complex, predict its spectroscopic signatures, and determine the binding energies of the water and lactate ligands. nih.gov This would allow for a theoretical exploration of how the degree of hydration impacts the stability and electronic properties of the iron center.

Furthermore, molecular dynamics simulations could model the behavior of this compound in solution, providing a picture of the solvation shell and the dynamics of ligand exchange. Such studies are crucial for understanding its reactivity in various solvent environments, which is relevant for its application in catalysis and polymer synthesis. The challenge is to develop accurate computational models that can handle the complexities of this hydrated metal-organic system.

Key Research Objectives:

Electronic Structure Calculation: Using DFT to determine the ground electronic state, orbital energies, and charge distribution of the complex.

Modeling Hydration Effects: Simulating the structures and energies of the trihydrate, dihydrate, and anhydrous forms to understand the role of water molecules.

Reaction Mechanism Simulation: Modeling potential reaction pathways for its role in polymerization or catalysis to elucidate the mechanism and identify rate-limiting steps.

Spectroscopic Prediction: Calculating spectroscopic parameters (e.g., Mössbauer, IR) to aid in the interpretation of experimental data.

Integration of this compound in Multifunctional Material Systems

The integration of this compound into multifunctional materials is a largely unexplored frontier. Its inherent properties—a biocompatible iron source, a polymerization initiator, and a potential catalytic center—make it an attractive candidate for creating advanced composite materials.

One potential direction is the development of bioactive and biodegradable polymer composites. By incorporating this compound into a polymer matrix like PLLA (which it can help synthesize), it may be possible to create materials that not only have tailored mechanical properties and degradation rates but also release iron as they degrade. Such materials could find applications in temporary medical implants or agricultural materials that enrich the soil with iron upon decomposition. Research into synthesizing iron oxide nanoparticles in the presence of polymerized lactic acid has shown the potential for creating iron-based polymer composites. nih.gov

Another area of interest is in "smart" materials. The iron(II) center could potentially be used to impart magnetic or redox-active properties to a material. For example, embedding iron(II) lactate in a hydrogel could lead to materials that respond to external magnetic fields or that can participate in redox reactions for sensing or remediation applications. The primary challenge in this area is achieving a controlled and stable dispersion of the compound within the host material and understanding the interface between the iron complex and the matrix.

Key Research Objectives:

Bioactive Composites: Developing biodegradable polymer composites containing iron(II) lactate for controlled iron release.

Redox-Active Materials: Incorporating the compound into matrices to create materials for catalysis, sensing, or environmental remediation.

Stimuli-Responsive Systems: Exploring the potential for using the iron center to create materials that respond to magnetic or chemical stimuli.

Interface Engineering: Studying and controlling the interaction between this compound and various host matrices to ensure material stability and functionality.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Iron(II) lactate trihydrate in laboratory settings?

this compound can be synthesized via controlled precipitation by reacting ferrous salts (e.g., FeSO₄) with lactic acid under inert conditions to prevent oxidation to Fe(III). Characterization involves:

  • X-ray diffraction (XRD) to confirm crystalline structure.
  • Thermogravimetric analysis (TGA) to verify trihydrate stoichiometry (weight loss ~19.3% at 100–150°C corresponds to 3 H₂O molecules) .
  • pH titration to ensure a 1:2 Fe²⁺:lactate ratio. A 1:50 aqueous solution should exhibit pH 5–6 .

Q. How can moisture content in this compound be accurately determined?

Moisture analysis requires methods that avoid Fe²⁺ oxidation. Validated approaches include:

  • Karl Fischer titration : Preferred for precision (detects ~0.1% residual moisture) without thermal decomposition .
  • Vacuum drying at 70°C : Minimizes Fe²⁺→Fe³⁺ conversion, unlike higher temperatures (e.g., 130°C) that degrade the compound .
  • Colorimetric monitoring : Post-drying, check for color changes (green-white → yellowish indicates oxidation) .

Q. What analytical techniques distinguish this compound from its anhydrous or dihydrate forms?

  • TGA/DSC : Trihydrate shows three distinct endothermic peaks for water loss (25–150°C), while dihydrate loses ~12.9% mass .
  • FTIR : Trihydrate exhibits O-H stretching (3400 cm⁻¹) and carboxylate vibrations (1590 cm⁻¹) distinct from anhydrous forms .

Advanced Research Questions

Q. How does the stability of this compound vary under different aqueous conditions, and what are the implications for experimental design?

Stability is pH- and oxygen-sensitive:

  • pH 5–6 : Maximizes solubility (sparingly soluble, ~2.5 g/100 mL at 25°C) while minimizing hydrolysis .
  • Oxidative degradation : In aerobic conditions, Fe²⁺ oxidizes to Fe³⁺, forming insoluble Fe(OH)₃. Use chelators (e.g., ascorbate) or inert atmospheres (N₂/Ar) to stabilize .
  • Table : Stability metrics under varying conditions:
ConditionSolubility (g/100 mL)Fe²⁺ Retention (%)Reference
pH 5, N₂ atmosphere2.598
pH 7, aerobic0.842

Q. What discrepancies arise in quantifying this compound via redox titration vs. spectroscopic methods, and how can they be resolved?

  • Redox titration (KMnO₄) : Overestimates Fe²⁺ due to interference from organic ligands. Requires prior ligand removal via ion exchange .
  • UV-Vis spectroscopy : Fe²⁺-bipyridine complexes (λmax = 522 nm) are reliable but require calibration against standards to avoid matrix effects .
  • Contradiction example : Titration may report 95% purity vs. 89% via spectroscopy due to ligand interference. Cross-validate with ICP-MS for accuracy .

Q. How do hydrate polymorphs (trihydrate vs. dihydrate) affect Iron(II) lactate’s reactivity in biological or catalytic systems?

  • Bioavailability : Trihydrate’s higher solubility enhances Fe²⁺ release in nutrient delivery systems compared to dihydrate .
  • Catalytic activity : Anhydrous forms exhibit faster ligand exchange in Fenton-like reactions but lower stability .
  • Experimental design : Pre-equilibrate hydrate forms at controlled humidity (e.g., 60% RH for trihydrate) before reactivity assays .

Q. What strategies mitigate data variability in spectroscopic analysis of this compound in complex matrices (e.g., fermentation broths)?

  • Matrix normalization : Use internal standards (e.g., K₄Fe(CN)₆) to correct for background interference .
  • Sample pretreatment : Filter (0.22 µm) to remove particulates; chelate competing ions (Ca²⁺, Mg²⁺) with EDTA .
  • Standard addition method : Spiking known Fe²⁺ concentrations improves quantification accuracy in heterogeneous samples .

Methodological Guidelines

  • Synthesis : Always conduct reactions under inert gas to prevent Fe²⁺ oxidation .
  • Storage : Use airtight, amber containers with desiccants (silica gel) to preserve hydrate structure .
  • Data validation : Cross-reference XRD, TGA, and redox titration to confirm compound integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.